molecular formula C12H20O2 B14679810 7-Cyclohexyloxepan-2-one CAS No. 34680-84-7

7-Cyclohexyloxepan-2-one

Cat. No.: B14679810
CAS No.: 34680-84-7
M. Wt: 196.29 g/mol
InChI Key: ZAEADNDUWIXMBH-UHFFFAOYSA-N
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Description

7-Cyclohexyloxepan-2-one is an organic compound with the molecular formula C12H22O2 It is a member of the oxepane family, characterized by a seven-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclohexyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexanol with an appropriate oxidizing agent to form the corresponding cyclohexanone, followed by cyclization with an appropriate reagent to form the oxepane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and cyclization processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 7-Cyclohexyloxepan-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of reagents like halogens (chlorine, bromine) or alkyl halides.

Major Products:

    Oxidation: Formation of cyclohexanone or carboxylic acids.

    Reduction: Formation of cyclohexanol or cyclohexane.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

7-Cyclohexyloxepan-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Cyclohexyloxepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Modulating enzyme activity and influencing biochemical pathways.

    Interaction with Receptors: Affecting signal transduction and cellular responses.

    Alteration of Membrane Properties: Influencing membrane fluidity and permeability.

Comparison with Similar Compounds

    Cyclohexanone: A six-membered ring ketone with similar reactivity.

    Cyclohexanol: A six-membered ring alcohol with similar reduction and oxidation properties.

    Oxepane: A seven-membered ring ether with similar structural features.

Uniqueness: 7-Cyclohexyloxepan-2-one stands out due to its unique combination of a cyclohexyl group and an oxepane ring, providing distinct chemical and physical properties

Properties

CAS No.

34680-84-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

7-cyclohexyloxepan-2-one

InChI

InChI=1S/C12H20O2/c13-12-9-5-4-8-11(14-12)10-6-2-1-3-7-10/h10-11H,1-9H2

InChI Key

ZAEADNDUWIXMBH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCCCC(=O)O2

Origin of Product

United States

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